molecular formula C19H20N4O3S2 B1173087 SMFNDVXKKAEXTL-UHFFFAOYSA-N

SMFNDVXKKAEXTL-UHFFFAOYSA-N

Cat. No.: B1173087
M. Wt: 416.514
InChI Key: SMFNDVXKKAEXTL-UHFFFAOYSA-N
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Description

However, based on structural and functional similarities to compounds in , it may belong to the trifluoromethyl-substituted pyridine derivatives class. These compounds are characterized by a pyridine ring with trifluoromethyl (-CF₃) groups, which confer unique electronic and steric properties critical for applications in pharmaceuticals, agrochemicals, and materials science .

While specific data for SMFNDVXKKAEXTL-UHFFFAOYSA-N is unavailable in the provided sources, analogous compounds (e.g., CAS 871826-12-9, InChI Key HVXHWBMLTSDYGK-UHFFFAOYSA-N) exhibit:

  • Molecular formula: C₇H₈ClF₃N₂
  • Molecular weight: 212.60 g/mol
  • Key properties: High metabolic stability, moderate GI absorption, and BBB permeability due to the trifluoromethyl group’s lipophilic nature .

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.514

InChI

InChI=1S/C19H20N4O3S2/c1-26-16(24)12-27-19-21-23-17(25)14-11-22(9-7-13-5-3-2-4-6-13)10-8-15(14)20-18(23)28-19/h2-6H,7-12H2,1H3

InChI Key

SMFNDVXKKAEXTL-UHFFFAOYSA-N

SMILES

COC(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CCC4=CC=CC=C4)N=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares SMFNDVXKKAEXTL-UHFFFAOYSA-N -related derivatives (based on ) with structurally similar compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties
(5-(Trifluoromethyl)pyridin-2-yl)methanamine 871826-12-9 C₇H₈ClF₃N₂ 212.60 High TPSA (28.7 Ų), moderate GI absorption, P-gp substrate
(4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride 1552636-48-4 C₇H₈ClF₃N₂·HCl 249.06 Enhanced solubility due to HCl salt, strong CYP2D6 inhibition
5-(Trifluoromethyl)picolinamide 1552636-49-5 C₇H₅F₃N₂O 190.12 Low BBB permeability, high hydrogen bond acceptor count (3)
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride 1552636-50-8 C₇H₆F₃N·HCl 195.58 High LogP (2.3), P-gp substrate, poor water solubility

Key Findings from Comparative Analysis:

Trifluoromethyl Positioning :

  • Compounds with trifluoromethyl groups at the 5-position on the pyridine ring (e.g., 871826-12-9) exhibit higher metabolic stability compared to 4-position analogs (e.g., 1552636-48-4), likely due to reduced steric hindrance .
  • 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride shows the lowest aqueous solubility (0.12 mg/mL), attributed to its high LogP (2.3) .

Pharmacokinetic Properties: 5-(Trifluoromethyl)picolinamide has the lowest BBB permeability (BBB score: 0.85) due to its high hydrogen bond acceptor count (3) and polar surface area (49.1 Ų) .

Synthetic Routes :

  • Trifluoromethylpyridine derivatives are synthesized via nucleophilic substitution or cross-coupling reactions. For example, 871826-12-9 is synthesized by reacting 2-chloro-5-(trifluoromethyl)pyridine with methylamine in THF at 80°C, yielding 85% purity .

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